

Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Methoxypyridine

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Compound of Interest

Compound Name: 2-Methoxypyridine

Cat. No.: B126380

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Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of **2-methoxypyridine**, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthesis route detailed is the nucleophilic aromatic substitution of 2-chloropyridine with sodium methoxide. This method is reliable, high-yielding, and straightforward to implement in a standard laboratory setting. Included are a detailed experimental protocol, tabulated analytical data for the final product, and diagrams illustrating the reaction pathway and experimental workflow.

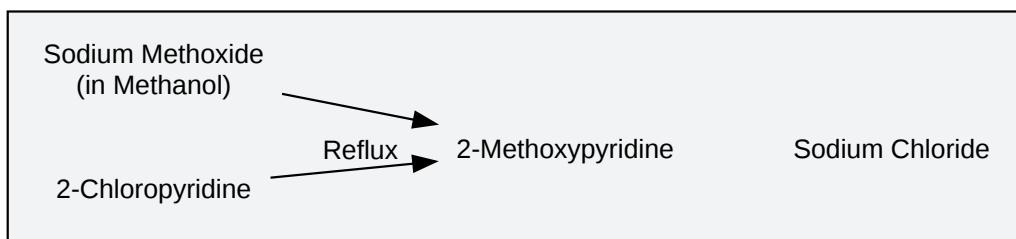
Introduction

2-Methoxypyridine is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the pyridine ring and the influence of the methoxy substituent. This document outlines a well-established and efficient protocol for its preparation from readily available starting materials.

Reaction Scheme

The synthesis of **2-methoxypyridine** is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the displacement of the chloride at the 2-position by the methoxide ion.

Reaction Scheme for the Synthesis of 2-Methoxypyridine

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Caption: Nucleophilic substitution of 2-chloropyridine with sodium methoxide.

Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on heterocyclic rings.[1]

Materials:

- 2-Chloropyridine
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

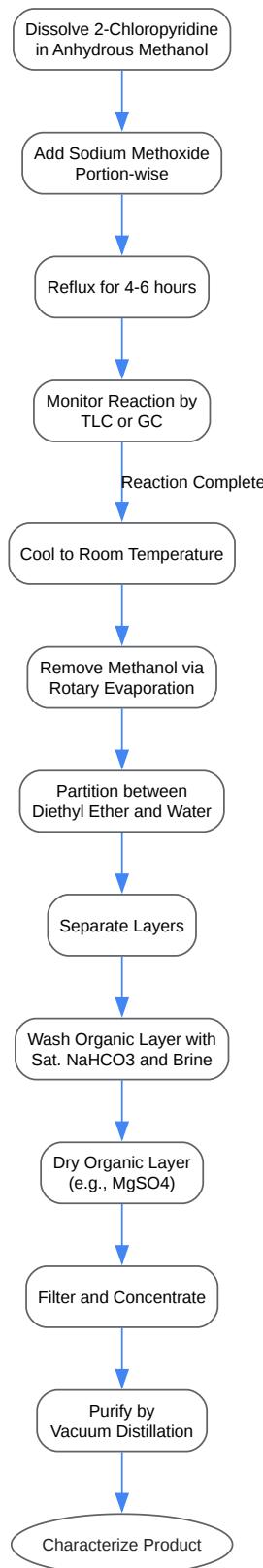
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.
- Addition of Base: To the stirred solution, add sodium methoxide portion-wise. An exothermic reaction may be observed, so the addition should be controlled.
- Reaction: After the complete addition of sodium methoxide, heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Partition the resulting residue between diethyl ether and water.
 - Transfer the mixture to a separatory funnel and separate the layers.

- Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **2-methoxypyridine**.
- Purification: Purify the crude product by vacuum distillation.

Experimental Workflow

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Caption: Step-by-step experimental workflow for the synthesis of **2-methoxypyridine**.

Data Presentation

Table 1: Physicochemical Properties of **2-Methoxypyridine**

Property	Value
Molecular Formula	C ₆ H ₇ NO
Molecular Weight	109.13 g/mol [2]
Appearance	Colorless liquid[2]
Boiling Point	142-143 °C[3]
Density	~1.04 g/mL at 25 °C[2]
Refractive Index	~1.504 at 20 °C[3]

Table 2: Spectroscopic Data for **2-Methoxypyridine**

Spectroscopy	Data
¹ H NMR (CDCl ₃ , ppm)	δ 8.16 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H), 7.52 (ddd, J = 8.5, 7.3, 2.0 Hz, 1H), 6.82 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H), 6.72 (dt, J = 8.5, 0.9 Hz, 1H), 3.92 (s, 3H)[4]
¹³ C NMR (CDCl ₃ , ppm)	δ 164.5, 147.0, 138.5, 116.5, 111.0, 53.0
IR (neat, cm ⁻¹)	3050, 2950, 1590, 1540, 1470, 1400, 1260, 1150, 1030, 850[1][5][6]
Mass Spectrum (EI, m/z)	109 (M+), 108, 79, 52[2]

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- 2-Chloropyridine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
- Sodium methoxide is corrosive and reacts violently with water. Handle with care.
- Methanol is flammable and toxic.
- Diethyl ether is extremely flammable. Work away from ignition sources.

Conclusion

The protocol described provides an efficient and reliable method for the laboratory-scale synthesis of **2-methoxypyridine**. The straightforward procedure and use of common laboratory reagents make it accessible for a wide range of researchers. The provided analytical data will aid in the characterization and confirmation of the final product.

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